molecular formula C15H18O5 B3002471 ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate CAS No. 897771-24-3

ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate

Cat. No.: B3002471
CAS No.: 897771-24-3
M. Wt: 278.304
InChI Key: RXUYBRBHSVBMNN-UHFFFAOYSA-N
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Description

Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate is a coumarin-derived ester characterized by a chromene core substituted with 2,2-dimethyl and 4-oxo groups, with an ethoxyacetate moiety at position 6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .

Properties

IUPAC Name

ethyl 2-[(2,2-dimethyl-4-oxo-3H-chromen-6-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-18-14(17)9-19-10-5-6-13-11(7-10)12(16)8-15(2,3)20-13/h5-7H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUYBRBHSVBMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate, also known as ethyl chroman-6-yloxyacetate, is an organic compound that belongs to the class of chroman derivatives. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O5C_{15}H_{18}O_{5} with a molecular weight of approximately 278.304 g/mol. The structure features a chroman core characterized by a benzene ring fused with a tetrahydropyran ring, along with an ethoxyacetate group linked through an ether bond at the 6th position. The presence of two methyl groups at the 2nd position and a carbonyl group at the 4th position enhances its reactivity and biological potential.

Antioxidant Activity

Research indicates that compounds with chroman structures often exhibit antioxidant properties . This activity is crucial in mitigating oxidative stress-related diseases. Studies have shown that derivatives of chroman compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for cellular protection against oxidative damage .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory potential . Chromenes are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Chroman derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have indicated that certain chroman-based compounds can target specific signaling pathways involved in tumor growth and metastasis .

The biological effects of this compound are thought to arise from its interactions with various biomolecular targets :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling pathways associated with growth and apoptosis.
  • Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, thus reducing oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFocusFindings
Čačić et al. (2006)Antimicrobial ActivityEvaluated derivatives for antimicrobial properties; some showed significant inhibition against bacterial strains.
Reddy & Krupadanam (2010)Synthesis ApplicationsUtilized in one-pot synthesis reactions demonstrating versatility in organic chemistry.
Demir et al. (2003)Chemoenzymatic ApplicationsApplied in enantioselective synthesis showcasing its utility in producing pure compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data (IR/NMR) Source
Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate (Target) C₁₅H₁₈O₆ 294.30* Ethyl ester, 4-oxo, 2,2-dimethyl chromene Not explicitly reported (expected ester C=O ~1730–1750 cm⁻¹)
2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid C₁₃H₁₄O₆ 266.25 Carboxylic acid, 4-oxo, 2,2-dimethyl chromene Not reported; acid C=O ~1680–1710 cm⁻¹
Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate C₁₂H₁₆O₆ 256.25 Ethyl ester, 2-oxo pyran, acetyl, methyl Not reported; pyran C=O ~1700 cm⁻¹
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate C₂₀H₁₆O₈ 384.34 Methyl ester, 4-oxo chromene, benzodioxin Not reported; ester C=O ~1730–1750 cm⁻¹
Hydrazide derivatives (e.g., compound 3 in ) Varies Varies Hydrazide, lactone, amide IR: 3297 cm⁻¹ (NH), 1711 cm⁻¹ (lactone C=O), 1671 cm⁻¹ (amide C=O)

*Molecular weight calculated based on formula.

Key Observations:

Substituent Effects: The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the 266.25 Da derivative . Methyl esters (e.g., in ) may exhibit faster hydrolysis rates than ethyl esters due to lower steric hindrance. Benzodioxin substituents (e.g., in ) introduce aromaticity and electron-rich regions, which could influence π-π stacking or receptor binding.

Synthesis Pathways: The target compound’s synthesis likely parallels methods for analogous coumarin esters, such as nucleophilic substitution with ethyl bromoacetate under basic conditions . Thiazolidinone derivatives (e.g., ) are synthesized via cyclization with mercaptoacetic acid, highlighting divergent reactivity pathways compared to simple esterification.

Spectroscopic Trends :

  • IR Spectroscopy : Ester carbonyl stretches (~1730–1750 cm⁻¹) are distinct from lactone (~1711 cm⁻¹) or amide (~1671 cm⁻¹) carbonyls .
  • ¹H-NMR : The absence of NH₂ protons in condensed products (e.g., compound 4 in ) and shifts for N=CH protons (δ 8.23 ppm) provide differentiation points.

Notes:

  • Biological Activity: Coumarins with 4-oxo groups (e.g., ) are often associated with anticoagulant activity, while thiazolidinones () may exhibit antidiabetic or anti-inflammatory effects.
  • Crystallography : Tools like SHELXL and Mercury aid in analyzing molecular conformations and packing motifs, critical for structure-activity relationship (SAR) studies.

Q & A

Q. What are the optimized synthetic routes for ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate?

  • Methodological Answer : The synthesis typically involves esterification of the phenolic hydroxyl group on the chromene core with ethyl chloroacetate. A validated approach includes:

Dissolve 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-ol (1.0 equiv) in dry acetone.

Add potassium carbonate (2.5 equiv) and ethyl chloroacetate (1.2 equiv).

Reflux for 6–8 hours under inert atmosphere.

Purify via column chromatography (hexane:ethyl acetate, 4:1).
Yield optimization (75–85%) requires careful control of stoichiometry and reaction time. Alternative catalysts (e.g., H₂SO₄ in methanol, as in ) may enhance esterification efficiency but require neutralization steps .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column (methanol:water, 70:30) to assess purity (>98%).
  • NMR : Confirm the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and chromene carbonyl (δ 165–170 ppm in ¹³C NMR).
  • X-ray crystallography (if crystals form): Resolve bond angles (e.g., O1–C3–O2 = 116.42°) and torsional conformations to validate spatial arrangement .

Advanced Research Questions

Q. How do electronic effects of the chromene substituents influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing 4-oxo group activates the chromene ring for electrophilic substitutions. To study reactivity:

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.

Compare experimental vs. computed reaction rates for additions (e.g., Grignard reagents) at the 6-oxy position.

Correlate Hammett σ values of substituents with observed regioselectivity.
’s crystallographic data (e.g., C6–O bond length = 1.36 Å) supports resonance stabilization at the oxyacetate moiety, directing reactivity .

Q. What strategies resolve contradictions in spectroscopic data for the carbonyl groups?

  • Methodological Answer : Conflicting IR (e.g., split carbonyl peaks) or NMR signals may arise from keto-enol tautomerism or solvent polarity effects. Address this by:

Variable-temperature NMR (VT-NMR) in DMSO-d₆ to monitor tautomeric equilibria.

Solvent screening (CDCl₃ vs. D₂O) to assess hydrogen bonding’s impact on chemical shifts.

Cross-validate with X-ray data () to confirm dominant tautomeric form .

Q. How can computational modeling predict the compound’s biological interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Dock the compound into target proteins (e.g., cyclooxygenase-2) using the chromene core as a hydrophobic anchor.

Simulate binding free energy (MM-PBSA) to rank affinity.

Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀).
’s biological activity framework for chromene derivatives supports this approach .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group.
  • Characterization : Use high-field NMR (500 MHz+) to resolve overlapping signals in aromatic regions.
  • Advanced Studies : Link experimental findings to conceptual frameworks (e.g., Frontier Molecular Orbital theory for reactivity predictions) per .

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